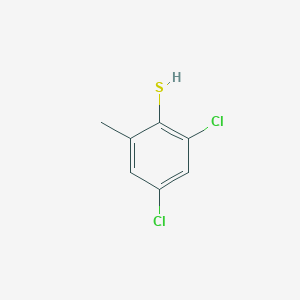
2,4-Dichloro-6-methylthiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-methylbenzenethiol: is an organosulfur compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a thiol group (-SH)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzenethiol typically involves the chlorination of 6-methylbenzenethiol. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. Another method involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylbenzene with thiol reagents.
Industrial Production Methods: Industrial production of 2,4-Dichloro-6-methylbenzenethiol may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 2,4-Dichloro-6-methylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene derivative with a reduced sulfur group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
科学研究应用
Chemistry: 2,4-Dichloro-6-methylbenzenethiol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a model compound for investigating the interactions of thiols with proteins and enzymes.
Industry: In the industrial sector, 2,4-Dichloro-6-methylbenzenethiol can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations.
作用机制
The mechanism of action of 2,4-Dichloro-6-methylbenzenethiol involves its reactivity as a thiol compound. Thiols are known to participate in redox reactions, where they can act as reducing agents. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulfide bonds or by modifying cysteine residues in proteins. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
相似化合物的比较
2,4-Dichlorobenzenethiol: Similar structure but lacks the methyl group.
2,6-Dichlorobenzenethiol: Similar structure but with chlorine atoms in different positions.
4-Chloro-2-methylbenzenethiol: Similar structure but with only one chlorine atom.
Uniqueness: 2,4-Dichloro-6-methylbenzenethiol is unique due to the specific positioning of its chlorine atoms and the presence of a methyl group. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
属性
分子式 |
C7H6Cl2S |
|---|---|
分子量 |
193.09 g/mol |
IUPAC 名称 |
2,4-dichloro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI 键 |
GCHOVFPRKOSQCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1S)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
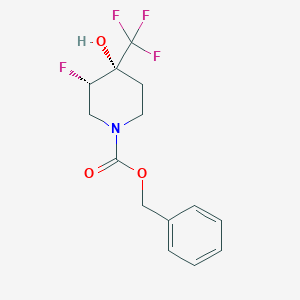
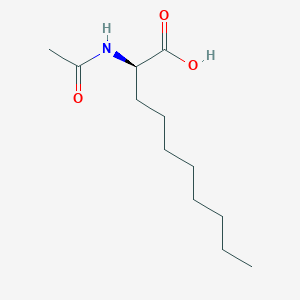
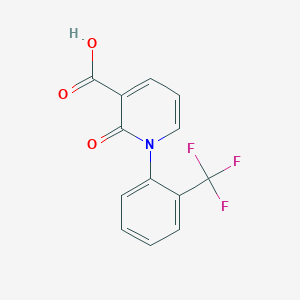
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
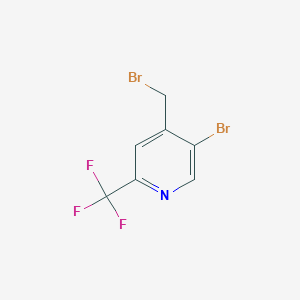
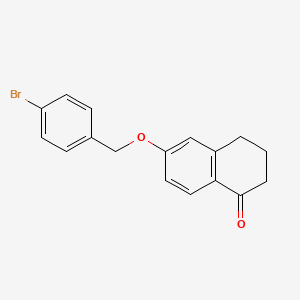
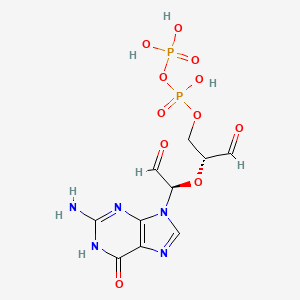
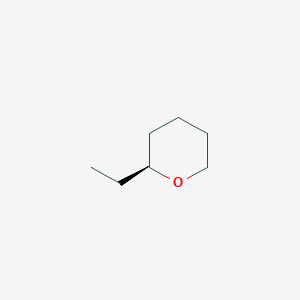

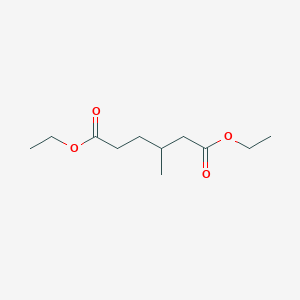
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
